molecular formula C22H27N5O3 B11185197 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11185197
M. Wt: 409.5 g/mol
InChI Key: UFTMMAOENBFBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-DIOXO-2-(PIPERIDIN-1-YL)-N-[4-(PROPAN-2-YL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIOXO-2-(PIPERIDIN-1-YL)-N-[4-(PROPAN-2-YL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of a pyrimidine derivative with a piperidine-containing compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4,7-DIOXO-2-(PIPERIDIN-1-YL)-N-[4-(PROPAN-2-YL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Piperidine-Containing Compounds: Compounds with a piperidine moiety often have similar pharmacological properties.

Uniqueness

4,7-DIOXO-2-(PIPERIDIN-1-YL)-N-[4-(PROPAN-2-YL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-13(2)14-6-8-15(9-7-14)23-20(29)16-12-17(28)24-19-18(16)21(30)26-22(25-19)27-10-4-3-5-11-27/h6-9,13,16H,3-5,10-12H2,1-2H3,(H,23,29)(H2,24,25,26,28,30)

InChI Key

UFTMMAOENBFBRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

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